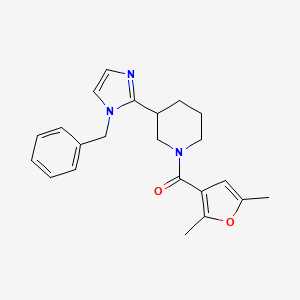

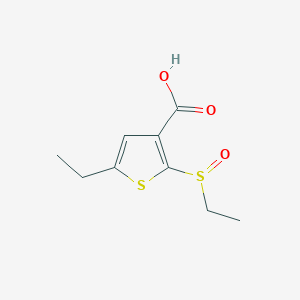

![molecular formula C20H21NO3 B5581041 N-isobutyl-5-[(2-naphthyloxy)methyl]-2-furamide CAS No. 438465-55-5](/img/structure/B5581041.png)

N-isobutyl-5-[(2-naphthyloxy)methyl]-2-furamide

説明

N-isobutyl-5-[(2-naphthyloxy)methyl]-2-furamide is a useful research compound. Its molecular formula is C20H21NO3 and its molecular weight is 323.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 323.15214353 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Photochemically Stable Fluorescent Films

Modification of naphthalene diimide derivatives, similar in structure to N-isobutyl-5-[(2-naphthyloxy)methyl]-2-furamide, has been explored for creating photochemically stable fluorescent films. These derivatives exhibit good compatibility with organic solvents and superior self-assembly in solution states. For instance, TDBNDI, a derivative of NDI, forms gels with various solvents, indicating its efficiency as a low-molecular mass gelator. The fluorescent film developed from such a compound demonstrates stability and sensitivity, particularly for aniline vapor detection, with instantaneous and reversible sensing processes (Fan et al., 2016).

Catalytic Synthesis of Furan Derivatives

The catalytic synthesis of furan derivatives, which could potentially include compounds like this compound, has been explored. For example, a novel palladium-catalyzed cyclization process efficiently produces 2,5-diimino-furans, which can serve as precursors to maleamides. This synthesis involves isonitrile insertion into a C–Pd(II) bond, followed by coordination with the amide oxygen atom (Jiang et al., 2014).

Green Synthesis of Flutamide

Research into the green synthesis of compounds like flutamide, which shares structural elements with this compound, has been conducted. This synthesis involves the use of isobutyric acid, cyanuric chloride, and N-methylmorpholine, leading to high yields of the desired product. This approach provides a sustainable method for producing related compounds (Bandgar & Sawant, 2006).

Polymerization Applications

Functional polymers synthesized from N-substituted maleimides and furan derivatives demonstrate potential in various applications. The reverse Diels-Alder reaction is used to prepare N-substituted maleimides, which cannot be obtained through direct dehydration of maleamic acids. These compounds show promise in copolymerization processes with styrene and have potential in developing various supermolecular structures (Narita et al., 1971).

作用機序

Safety and Hazards

将来の方向性

The study of complex organic compounds like “N-isobutyl-5-[(2-naphthyloxy)methyl]-2-furamide” is a vibrant field of research. Future directions could include the synthesis and characterization of this compound, the study of its chemical reactions, and the investigation of its potential biological or pharmacological activity .

特性

IUPAC Name |

N-(2-methylpropyl)-5-(naphthalen-2-yloxymethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-14(2)12-21-20(22)19-10-9-18(24-19)13-23-17-8-7-15-5-3-4-6-16(15)11-17/h3-11,14H,12-13H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUBONDBUDOMMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=C(O1)COC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801162364 | |

| Record name | N-(2-Methylpropyl)-5-[(2-naphthalenyloxy)methyl]-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801162364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438465-55-5 | |

| Record name | N-(2-Methylpropyl)-5-[(2-naphthalenyloxy)methyl]-2-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438465-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methylpropyl)-5-[(2-naphthalenyloxy)methyl]-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801162364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5580980.png)

![4-(4-morpholinylmethyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5580984.png)

![5-acetyl-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5580988.png)

![N-[4-(aminosulfonyl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5581000.png)

![(4aR*,8aR*)-7-[(5-ethylpyridin-2-yl)methyl]-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-sulfonamide](/img/structure/B5581015.png)

![(4aS*,7aR*)-4-(2-methoxyethyl)-N-(2-thienylmethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5581025.png)

![2-chloro-4-fluoro-5-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]sulfonyl}benzoic acid](/img/structure/B5581054.png)

![2-methyl-7-[3-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5581059.png)